5-Methylmorpholin-3-one
Overview
Description
5-Methylmorpholin-3-one is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da . It is a member of the class of morpholines .
Molecular Structure Analysis
The molecular structure of 5-Methylmorpholin-3-one consists of a morpholine ring with a methyl group attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 .
Physical And Chemical Properties Analysis
5-Methylmorpholin-3-one has a density of 1.0±0.1 g/cm3, a boiling point of 290.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.8±25.4 °C . The index of refraction is 1.427, and it has a molar refractivity of 28.2±0.3 cm3 .
Scientific Research Applications
Molecular Modeling and Simulations
“5-Methylmorpholin-3-one” is utilized in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations. These tools are essential for understanding molecular structures and dynamics, especially in the fields of biology and medicinal chemistry .
Reactivity and Stability Analysis
In computational chemistry, this compound is used to study the reactivity and stability of isomeric products in chemical reactions. This involves analyzing molecular orbitals and indices of chemical reactivity which are crucial for understanding reaction mechanisms .
Protein Structure Prediction
It plays a role in protein structure prediction algorithms which are fundamental in drug design. Accurate modeling of protein structures is vital for identifying drug targets and designing effective pharmaceuticals .
Imaging Agent Development
Derivatives of “5-Methylmorpholin-3-one” have been identified as novel scaffolds for imaging agents used in positron emission tomography (PET), particularly for neurological disorders. This highlights its importance in medical diagnostics .
Pesticide Metabolism Studies
This compound is also a metabolite of metolachlor, indicating its use in studying pesticide metabolism. Understanding how pesticides break down and interact within organisms is key for environmental safety assessments .
Safety and Hazards
5-Methylmorpholin-3-one is harmful if swallowed . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-methylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWUBHXXRVWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496450 | |
Record name | 5-Methylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65922-85-2 | |
Record name | 5-Methylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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